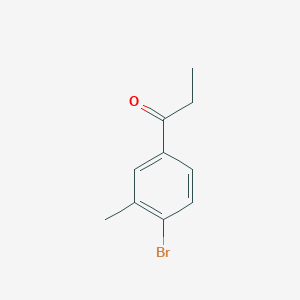

1-(4-Bromo-3-methylphenyl)propan-1-one

描述

1-(4-Bromo-3-methylphenyl)propan-1-one (CAS: 210228-01-6) is an aryl ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.101 g/mol. Its structure consists of a propanone backbone substituted at the carbonyl-adjacent carbon with a 4-bromo-3-methylphenyl group. This compound is utilized in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Key identifiers include its ChemSpider ID (11364737) and alternative names such as 4′-bromo-3′-methylpropiophenone .

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQKPLAEAAAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625062 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210228-01-6 | |

| Record name | 1-(4-Bromo-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 3-Methylacetophenone

One common synthetic route involves the bromination of 3-methylacetophenone using bromine as the brominating agent. The reaction typically requires a catalyst such as iron(III) bromide to facilitate the electrophilic aromatic substitution.

- Reagents:

- Bromine (Br2)

- Iron(III) bromide (FeBr3) as a catalyst

- Solvent:

- Non-polar solvents like dichloromethane or carbon tetrachloride

- Temperature:

- Controlled at room temperature or slightly elevated temperatures

- Yield:

- Yields can vary but are typically high, around 80-90% depending on reaction conditions.

Grignard Reaction

Another method involves using a Grignard reagent to add to an appropriate carbonyl compound, followed by oxidation.

- Prepare a solution of 4-bromo-3-methylbenzaldehyde in dry tetrahydrofuran (THF).

- Add methyl magnesium bromide dropwise while cooling the mixture to 0°C.

- After stirring for a specified time, quench the reaction with aqueous ammonium chloride.

- Extract the product using dichloromethane and purify it via column chromatography.

- This method can yield up to 93% of the desired product after purification.

Oxidation of Alcohols

Starting from the corresponding alcohol, such as 1-(4-bromo-3-methylphenyl)ethanol, oxidation can be performed using oxidizing agents like pyridinium chlorochromate.

- Dissolve the alcohol in dichloromethane.

- Add pyridinium chlorochromate and stir at room temperature.

- After completion, concentrate and purify the residue using column chromatography.

- This method typically provides yields around 87%.

The following table summarizes key aspects of different preparation methods for 1-(4-Bromo-3-methylphenyl)propan-1-one:

| Method | Reagents Used | Yield (%) | Advantages |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 80-90 | Simple procedure |

| Grignard Reaction | Methyl magnesium bromide | Up to 93 | High yield, versatile |

| Oxidation | Pyridinium chlorochromate | ~87 | High purity achievable |

化学反应分析

Types of Reactions

1-(4-Bromo-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in water.

Major Products Formed

Oxidation: 4-Bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.

Reduction: 1-(4-Bromo-3-methylphenyl)propan-1-ol.

Substitution: 1-(4-Methoxy-3-methylphenyl)propan-1-one or 1-(4-Cyano-3-methylphenyl)propan-1-one.

科学研究应用

Pharmaceutical Applications

1-(4-Bromo-3-methylphenyl)propan-1-one serves as an important intermediate in the synthesis of bioactive compounds. Its applications in pharmaceuticals include:

- Synthesis of Antimicrobial Agents : Research indicates that bromo-substituted compounds can exhibit significant antimicrobial properties against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. The electrophilic nature of the bromine allows for interactions with nucleophilic sites in biological molecules, potentially leading to therapeutic effects.

- Drug Design and Development : The compound is explored as a pharmacophore due to its structural features that can be modified to enhance biological activity. It has been investigated for its potential as an inhibitor of enzymes such as monoamine oxidases and acetylcholinesterase, which are critical targets in treating neurodegenerative diseases .

The unique structural features of this compound contribute to its biological activity:

- Electrophilic Interactions : The bromine substituent plays a crucial role in modulating the compound's interaction with biological systems. This interaction can lead to alterations in cellular functions, which is essential for its therapeutic potential or toxicity concerns.

作用机制

The mechanism of action of 1-(4-Bromo-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins .

相似化合物的比较

Table 1: Key Halogenated Analogs

Key Observations :

- Positional Effects : Bromine at the para position (e.g., 1-(4-bromophenyl)propan-1-one) generally offers better steric accessibility for coupling reactions compared to meta-substituted analogs .

- Reactivity Trends : Chlorinated derivatives exhibit higher yields in azabenzotriazole (HOAT)-mediated couplings than brominated analogs, likely due to reduced steric hindrance .

Hydroxyl- and Methoxy-Substituted Derivatives

Table 2: Functional Group Variants

Key Observations :

- Hydroxyl Groups : The presence of hydroxyl groups (e.g., 1-(3-bromo-4-hydroxyphenyl)propan-1-one) correlates with biological activity, such as antifungal effects against Botrytis cinerea .

- Bromine on the Propanone Chain: Compounds like 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one exhibit enhanced electrophilicity, making them reactive in nucleophilic substitutions .

Structural and Crystallographic Comparisons

- Crystal Packing : The chalcone derivative (E)-1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one forms π-stacking interactions and hydrogen-bonded dimers, which stabilize its crystalline structure . Similar packing behavior is expected for this compound, though the methyl group may introduce steric effects.

- Spectroscopic Data : FT-IR and Raman studies on analogs like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide reveal distinct carbonyl stretching frequencies (~1680 cm⁻¹), a feature shared with the target compound .

生物活性

1-(4-Bromo-3-methylphenyl)propan-1-one, a halogenated ketone, has garnered attention in the pharmaceutical and agrochemical fields due to its intriguing biological properties. This compound features a brominated aromatic ring which enhances its reactivity and potential biological activity. The following sections detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom on the aromatic ring, contributing to its electrophilic nature. The synthesis typically involves the bromination of 1-(3-methylphenyl)propan-1-one using bromine in solvents like acetic acid or dichloromethane, yielding the desired compound with high efficiency.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activities. For instance, studies have shown efficacy against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins, potentially leading to alterations in cellular functions.

Antiproliferative Effects

In vitro studies have demonstrated that bromo-substituted compounds can exhibit antiproliferative effects against cancer cell lines. For example, similar compounds have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells . These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition potential. For example, derivatives of this compound have been found to inhibit alkaline phosphatase with varying potencies. One derivative demonstrated an IC50 of 1.469 µM, indicating significant inhibitory activity .

Case Studies and Research Findings

Several case studies highlight the biological relevance of this compound:

The biological activity of this compound can be attributed to its ability to undergo electrophilic attack on various biological targets. This mechanism is particularly relevant in its interactions with nucleophilic amino acids within proteins, leading to modifications that can disrupt normal cellular processes.

常见问题

Q. What are the established synthetic methodologies for 1-(4-Bromo-3-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of propiophenone derivatives. A common approach involves Claisen-Schmidt condensation between 4-bromo-3-methylacetophenone and benzaldehyde derivatives, followed by bromination using molecular bromine in chloroform (1 mmol, 24 h stirring) . Optimization includes:

- Solvent selection : Chloroform or benzene for bromination due to inertness.

- Temperature control : Room temperature for bromine addition to avoid side reactions.

- Catalyst screening : Triethylamine aids in dehydrohalogenation during elimination steps .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

Q. What reaction mechanisms govern the bromination of propiophenone derivatives?

Electrophilic aromatic substitution (EAS) dominates, with bromine acting as an electrophile. In α-bromination:

- Step 1 : Acid-catalyzed enol formation.

- Step 2 : Bromine attack at the α-carbon.

- Isotopic labeling (e.g., D2O) can track proton transfer steps .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Graph-set analysis (Etter’s method) identifies recurring motifs:

Q. How can contradictory NMR and mass spectrometry data be resolved?

Q. What strategies address disordered regions in crystallographic models?

Q. How can solvent effects be systematically studied in its synthesis?

-

Solvent polarity screening : Compare yields in polar (DMF) vs. non-polar (toluene) solvents.

-

Dielectric constant (ε) : Higher ε solvents stabilize ionic intermediates in bromination.

-

Table :

Solvent ε Yield (%) CHCl₃ 4.8 85 Benzene 2.3 72 DMF 36.7 68

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。